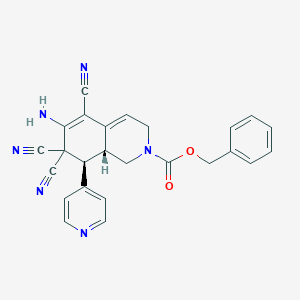![molecular formula C23H22N4O3 B459540 6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459540.png)
6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under basic or acidic conditions. The reaction may require catalysts such as piperidine or triethylamine.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Attachment of the Methoxy and Phenoxy Groups: These groups are typically introduced via etherification reactions using methanol and 2-methylphenol, respectively, in the presence of a strong acid catalyst like sulfuric acid.
Formation of the Carbonitrile Group: The carbonitrile group is usually introduced through a dehydration reaction using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the carbonitrile and other functional groups.
Substitution Products: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of 6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[4-methoxy-3-[(2-chlorophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[4-methoxy-3-[(2-fluorophenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds
Eigenschaften
Molekularformel |
C23H22N4O3 |
|---|---|
Molekulargewicht |
402.4g/mol |
IUPAC-Name |
6-amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O3/c1-13-6-4-5-7-18(13)29-12-16-10-15(8-9-19(16)28-3)21-17(11-24)22(25)30-23-20(21)14(2)26-27-23/h4-10,21H,12,25H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
OKPMMNZHPQSWKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)OC |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459457.png)
![methyl 4-(2-amino-3-cyano-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinolin-4-yl)benzoate](/img/structure/B459458.png)
![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459461.png)

![ethyl 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate](/img/structure/B459464.png)



![2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B459470.png)
![ethyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B459471.png)
![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B459472.png)
![Methyl 4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B459476.png)

![6-Amino-4-(2,6-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459479.png)
